molecular formula C5H13ClFN B15072952 (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Cat. No.: B15072952
M. Wt: 141.61 g/mol
InChI Key: BSDDUQYTALFOIR-JEDNCBNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves the fluorination of a suitable precursor followed by amination. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Fluoro-3-methyl-2-butylamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols are used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-Fluoro-3-methyl-2-butylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: The enantiomer of the compound with similar properties but different optical activity.

    1-Fluoro-2-butylamine Hydrochloride: A structurally similar compound lacking the methyl group.

    3-Fluoro-2-butylamine Hydrochloride: Another similar compound with the fluorine atom positioned differently on the carbon chain.

Uniqueness

®-1-Fluoro-3-methyl-2-butylamine Hydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

(2R)-1-fluoro-3-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

BSDDUQYTALFOIR-JEDNCBNOSA-N

Isomeric SMILES

CC(C)[C@H](CF)N.Cl

Canonical SMILES

CC(C)C(CF)N.Cl

Origin of Product

United States

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